molecular formula C21H36O B15185866 Chroman, hexahydro-2,4-dicyclohexyl- CAS No. 82315-12-6

Chroman, hexahydro-2,4-dicyclohexyl-

Cat. No.: B15185866
CAS No.: 82315-12-6
M. Wt: 304.5 g/mol
InChI Key: LWPGOKHJYHINLT-UHFFFAOYSA-N
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Description

Chroman, hexahydro-2,4-dicyclohexyl-: is a chemical compound belonging to the chromane family Chromanes are a class of benzopyran derivatives known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Organocatalytic Domino Reactions: One of the methods for synthesizing chromane derivatives involves an organocatalytic domino Michael/hemiacetalization reaction. This reaction uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, catalyzed by modularly designed organocatalysts.

    Photoredox Catalysis: Another method involves visible-light photoredox catalysis. This approach uses N-(acyloxy)phthalimide esters and electron-deficient olefins to form chromane derivatives through a radical cascade reaction.

Industrial Production Methods: Industrial production of chromane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods may vary depending on the desired derivative and its applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Chromane derivatives can undergo oxidation reactions to form chromanones or chromones.

    Reduction: Reduction reactions can convert chromanones back to chromanes. Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can introduce various functional groups into the chromane core. For example, halogenation, alkylation, and acylation reactions can be performed under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: PCC, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Chromanones, chromones.

    Reduction: Chromanes.

    Substitution: Halogenated, alkylated, and acylated chromanes.

Scientific Research Applications

Chemistry: Chroman derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules with potential biological activities .

Biology and Medicine: Chroman derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, chroman derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them valuable in various applications .

Mechanism of Action

The mechanism of action of chroman derivatives depends on their specific structure and functional groups. Generally, these compounds interact with biological targets such as enzymes, receptors, and proteins. For example, some chroman derivatives inhibit enzymes like aldose reductase and protein kinases, while others act as antioxidants by scavenging free radicals .

Comparison with Similar Compounds

Uniqueness of Chroman, hexahydro-2,4-dicyclohexyl-: The presence of two cyclohexyl groups in chroman, hexahydro-2,4-dicyclohexyl- imparts unique chemical properties and potential applications. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.

Properties

CAS No.

82315-12-6

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

2,4-dicyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene

InChI

InChI=1S/C21H36O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h16-21H,1-15H2

InChI Key

LWPGOKHJYHINLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4

Origin of Product

United States

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